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A detailed comparison of the investigational antibody-drug conjugate Zovodotin (zanidatamab

zovodotin, ZW49) reveals potent anti-tumor activity across a spectrum of HER2-expressing

cancer cells, with notable efficacy in both high and low HER2 environments. This guide

synthesizes preclinical and clinical data to provide researchers, scientists, and drug

development professionals with a comprehensive overview of Zovodotin's performance.

Zovodotin is a biparatopic antibody-drug conjugate (ADC) that uniquely targets two distinct

epitopes on the HER2 receptor. This novel mechanism is designed to enhance antibody-

receptor clustering and internalization, leading to efficient delivery of its cytotoxic payload. This

analysis delves into the available data to compare its efficacy in cancer cells with varying levels

of HER2 expression.

Preclinical Efficacy of Zovodotin
In vitro and in vivo preclinical studies have demonstrated the potent cytotoxic effects of

Zovodotin across a range of HER2 expression levels.

In Vitro Cytotoxicity
Zovodotin has shown potent growth-inhibitory activity in various breast cancer cell lines, with

EC50 values in the sub-nanomolar to low nanomolar range. Notably, its efficacy extends to cell

lines with lower HER2 expression. A summary of the in vitro cytotoxicity of Zovodotin in a
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panel of breast cancer cell lines with corresponding HER2 receptor numbers is presented

below.

Cell Line HER2 Receptors per Cell
Zovodotin (ZW49) EC50
(nM)

HCC1954 6,000,000 0.04 ± 0.01

SK-BR-3 3,660,000 0.04 ± 0.02

JIMT-1 526,000 0.50 ± 0.09

ZR-75-1 378,000 0.58 ± 0.46

MDA-MB-175 287,000 0.62 ± 0.10

T-47D 206,000 No activity

Data sourced from a Zymeworks presentation.[1]

In Vivo Anti-Tumor Activity
Preclinical studies using patient-derived xenograft (PDX) models have further substantiated the

efficacy of Zovodotin in tumors with both high and low HER2 expression.

HER2 Expression
Level (IHC)

PDX Model Dosing Regimen Outcome

High (IHC 3+) HBCx-13b
Two doses at ≥3

mg/kg
Tumor regressions

Low (IHC 1+) ST-910
Single dose at ≥6

mg/kg
Tumor regressions

Data sourced from an abstract presented at the 2018 San Antonio Breast Cancer Symposium.

[2]

Clinical Efficacy of Zovodotin
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The first-in-human Phase 1 clinical trial (NCT03821233) of Zovodotin has provided

encouraging preliminary results in heavily pretreated patients with a variety of HER2-

expressing solid tumors.

Patient Demographics and Response Rates
The trial enrolled patients with locally advanced (unresectable) or metastatic HER2-expressing

cancers. Among the response-evaluable patients, a significant portion had high levels of HER2

expression.

HER2 Expression Status Percentage of Patients

IHC 3+ 58%

IHC 2+/FISH+ 16%

Data from the 2022 ESMO Congress presentation.[3]

In a cohort of 29 evaluable patients with various HER2-positive solid cancers, Zovodotin
demonstrated promising anti-tumor activity.

Efficacy Endpoint Result (n=29)

Confirmed Objective Response Rate (cORR) 31%

Disease Control Rate (DCR) 72%

Data from the 2022 ESMO Congress presentation.[3]

While a direct statistical comparison of efficacy between the IHC 3+ and IHC 2+/FISH+

subgroups from the currently available data is not possible, the overall response in a population

with a majority of high HER2-expressing tumors is promising. The confirmed objective

response rate of 13% in a small subgroup of 8 patients with breast cancer and 37% in 11

patients with gastroesophageal adenocarcinoma (GEA) further highlights its activity in different

tumor types.[3]

Experimental Protocols

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b10831927?utm_src=pdf-body
https://www.onclive.com/view/zanidatamab-zovodotin-showcases-promising-safety-activity-in-her2-solid-cancers
https://www.benchchem.com/product/b10831927?utm_src=pdf-body
https://www.onclive.com/view/zanidatamab-zovodotin-showcases-promising-safety-activity-in-her2-solid-cancers
https://www.onclive.com/view/zanidatamab-zovodotin-showcases-promising-safety-activity-in-her2-solid-cancers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831927?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Cytotoxicity Assay
Cell Lines: A panel of human breast cancer cell lines with varying HER2 expression levels

was used.

Method: Cell viability was assessed after a 72-hour incubation with Zovodotin. The half-

maximal effective concentration (EC50) was determined using a standard cell proliferation

assay (e.g., CellTiter-Glo®).

HER2 Expression Quantification: The number of HER2 receptors per cell was determined by

quantitative flow cytometry or other validated methods.

In Vivo Patient-Derived Xenograft (PDX) Models
Animal Models: Immunocompromised mice were engrafted with patient-derived tumor tissue.

Tumor Models: The HBCx-13b (HER2 IHC 3+) and ST-910 (HER2 IHC 1+) breast cancer

PDX models were utilized.

Treatment: Zovodotin was administered intravenously at the specified doses.

Efficacy Assessment: Tumor volume was measured regularly to assess anti-tumor activity,

with tumor regression being a key endpoint. HER2 expression in the PDX models was

confirmed by immunohistochemistry (IHC).

Phase 1 Clinical Trial (NCT03821233)
Study Design: A first-in-human, open-label, dose-escalation and dose-expansion study.

Patient Population: Patients with locally advanced (unresectable) or metastatic HER2-

expressing solid tumors who have progressed on standard-of-care therapies.

HER2 Status Determination: HER2 expression was determined by local laboratory

assessment using IHC and/or in situ hybridization (ISH). HER2-high was generally defined

as IHC 3+ or IHC 2+/ISH+.

Treatment Regimens: Zovodotin was administered intravenously at various doses and

schedules.
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Efficacy Evaluation: Tumor responses were assessed by investigators according to RECIST

v1.1 criteria.

Signaling Pathways and Mechanism of Action
Zovodotin's biparatopic nature, targeting two distinct HER2 epitopes, is believed to drive its

potent activity. This dual-binding mechanism leads to enhanced HER2 receptor clustering and

internalization, resulting in more efficient delivery of the auristatin payload to the tumor cell. The

internalized Zovodotin is then trafficked to the lysosome, where the cytotoxic payload is

released, leading to cell cycle arrest and apoptosis.
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To cite this document: BenchChem. [Zovodotin Efficacy: A Comparative Analysis in High vs.
Low HER2-Expressing Cancer Cells]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10831927#comparing-zovodotin-efficacy-in-high-vs-
low-her2-expressing-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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